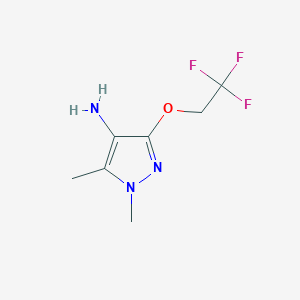

1,5-dimethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 1,5-diméthyl-3-(2,2,2-trifluoroéthoxy)-1H-pyrazol-4-amine est un composé organique appartenant à la famille des pyrazoles. Les pyrazoles sont des composés hétérocycliques à cinq chaînons contenant deux atomes d'azote aux positions 1 et 2. Ce composé particulier se caractérise par la présence de deux groupes méthyles, un groupe trifluoroéthoxy et un groupe amine liés au cycle pyrazole. Le groupe trifluoroéthoxy confère des propriétés chimiques uniques au composé, ce qui le rend intéressant dans divers domaines de la recherche scientifique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 1,5-diméthyl-3-(2,2,2-trifluoroéthoxy)-1H-pyrazol-4-amine implique généralement les étapes suivantes :

Formation du cycle pyrazole : Le cycle pyrazole peut être synthétisé par réaction de l'hydrazine avec un composé 1,3-dicarbonylé, tel que l'acétylacétone, en milieu acide ou basique.

Introduction du groupe trifluoroéthoxy : Le groupe trifluoroéthoxy peut être introduit par des réactions de substitution nucléophile utilisant le trifluoroéthanol et un groupe partant approprié, tel qu'un halogénure.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des conditions de réaction optimisées, telles que l'utilisation de catalyseurs, des températures et des pressions contrôlées pour améliorer le rendement et la pureté. Le processus peut également inclure des étapes de purification comme la recristallisation ou la chromatographie pour obtenir le produit souhaité.

Analyse Des Réactions Chimiques

Types de réactions

La 1,5-diméthyl-3-(2,2,2-trifluoroéthoxy)-1H-pyrazol-4-amine peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé en utilisant des oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium pour former les oxydes correspondants.

Réduction : Des réactions de réduction peuvent être effectuées en utilisant des réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le groupe trifluoroéthoxy ou le groupe amine peut être remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres oxydants en milieu acide ou basique.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium et autres réducteurs en conditions anhydres.

Substitution : Nucléophiles tels que les halogénures, les amines ou les alcools dans des conditions de réaction appropriées.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent produire des dérivés avec différents groupes fonctionnels.

4. Applications de la recherche scientifique

La 1,5-diméthyl-3-(2,2,2-trifluoroéthoxy)-1H-pyrazol-4-amine a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme unité de construction dans la synthèse de molécules organiques plus complexes et comme réactif dans diverses réactions chimiques.

Biologie : Étudié pour ses activités biologiques potentielles, telles que l'inhibition enzymatique ou la liaison aux récepteurs.

Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires, analgésiques ou anticancéreuses.

Industrie : Utilisé dans le développement de nouveaux matériaux, produits agrochimiques et produits pharmaceutiques.

5. Mécanisme d'action

Le mécanisme d'action de la 1,5-diméthyl-3-(2,2,2-trifluoroéthoxy)-1H-pyrazol-4-amine dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des cibles moléculaires telles que les enzymes, les récepteurs ou les canaux ioniques. Le groupe trifluoroéthoxy peut améliorer l'affinité de liaison et la sélectivité du composé pour ces cibles, conduisant à des effets biologiques spécifiques. Les voies exactes impliquées peuvent varier en fonction du contexte de son utilisation.

Applications De Recherche Scientifique

1,5-dimethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.

Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 1,5-dimethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoroethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways involved may vary depending on the context of its use.

Comparaison Avec Des Composés Similaires

Composés similaires

1,5-diméthyl-3-(trifluorométhyl)-1H-pyrazole : Structure similaire mais avec un groupe trifluorométhyl au lieu d'un groupe trifluoroéthoxy.

1,5-diméthyl-3-(2,2,2-trifluoroéthoxy)-1H-1,2,4-triazole : Contient un cycle triazole au lieu d'un cycle pyrazole.

Unicité

La 1,5-diméthyl-3-(2,2,2-trifluoroéthoxy)-1H-pyrazol-4-amine est unique en raison de la présence du groupe trifluoroéthoxy, qui confère des propriétés chimiques distinctes et des activités biologiques potentielles. Cela en fait un composé précieux pour la recherche et le développement dans divers domaines scientifiques.

Activité Biologique

1,5-Dimethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine (CAS No. 1245823-40-8) is a compound of interest due to its unique structural features and potential biological activities. This pyrazole derivative incorporates a trifluoroethoxy group, which is known to enhance pharmacological properties in various compounds. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C7H10F3N3O with a molecular weight of 209.17 g/mol. The presence of the trifluoroethoxy group contributes to its lipophilicity and may influence its interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀F₃N₃O |

| Molecular Weight | 209.17 g/mol |

| CAS Number | 1245823-40-8 |

Anticancer Activity

Research has indicated that pyrazole derivatives can exhibit significant anticancer properties. A study focused on related compounds demonstrated that certain pyrazole derivatives inhibit histone deacetylases (HDACs), which play a critical role in cancer progression. The inhibition of HDACs leads to an increase in acetylated histones and subsequently affects gene expression related to tumor suppression and apoptosis .

Case Study:

In vitro studies on similar pyrazole compounds showed that they could induce apoptosis in various cancer cell lines, including breast and colon cancer cells. These findings suggest that this compound may also possess anticancer properties that warrant further investigation.

Neuropharmacological Effects

Another area of interest is the neuropharmacological activity of pyrazole derivatives. Some studies have suggested that similar compounds can exhibit antipsychotic-like effects without binding to dopamine receptors. This mechanism could be beneficial in treating conditions like schizophrenia without the side effects associated with traditional antipsychotics .

Research Findings:

The compound's structural modifications, particularly the trifluoroethyl group, may enhance its ability to cross the blood-brain barrier, making it a candidate for further exploration in neuropharmacology.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the trifluoroethoxy group may facilitate interactions with specific enzymes or receptors involved in cellular signaling pathways.

Toxicity and Safety Profile

Understanding the safety profile of this compound is essential for its potential therapeutic use. Preliminary toxicity assessments indicate that while some pyrazole derivatives can cause adverse effects at high doses, detailed toxicity studies specific to this compound are necessary to establish safe dosage levels.

Propriétés

Numéro CAS |

1245823-40-8 |

|---|---|

Formule moléculaire |

C7H10F3N3O |

Poids moléculaire |

209.17 g/mol |

Nom IUPAC |

1,5-dimethyl-3-(2,2,2-trifluoroethoxy)pyrazol-4-amine |

InChI |

InChI=1S/C7H10F3N3O/c1-4-5(11)6(12-13(4)2)14-3-7(8,9)10/h3,11H2,1-2H3 |

Clé InChI |

IENMWGAOPDDHQC-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C(=NN1C)OCC(F)(F)F)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.